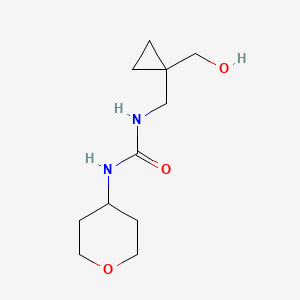
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as CT327, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. CT327 has shown promising results in preclinical studies, and its unique chemical structure makes it a promising candidate for further development.
Scientific Research Applications
Rheology and Hydrogel Formation
Research conducted by Lloyd and Steed (2011) explored the formation of hydrogels using a structurally similar urea compound, demonstrating the dependency of gel morphology and rheology on the anion identity. This highlights the potential of urea derivatives in creating tunable hydrogels for various applications, such as drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Molecular Structure and Spectroscopy
Al-Abdullah et al. (2014) carried out a combined experimental and theoretical study on the molecular structure, vibrational spectra, and electronic properties of a cyclopropylmethoxy methyl-substituted urea. Their findings, particularly regarding the compound's HOMO-LUMO gap and hyperpolarizability, suggest potential applications in non-linear optical materials, which are crucial for photonic technologies (Al-Abdullah et al., 2014).
Organic Synthesis and Catalysis
Brahmachari and Banerjee (2014) developed a highly efficient, environmentally friendly synthesis method for a variety of functionalized pyrans and heterocyclic scaffolds using urea as an organo-catalyst. This research opens up new pathways for synthesizing biologically active compounds and materials using sustainable chemistry approaches (Brahmachari & Banerjee, 2014).
Anticancer and Antimicrobial Properties
El-Sawy et al. (2013) synthesized a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including urea derivatives, and evaluated their antimicrobial and anticancer activities. Some compounds exhibited significant activity against various cancer cell lines and pathogens, highlighting the therapeutic potential of urea-based molecules in designing new drugs (El-Sawy et al., 2013).
NMR Spectroscopy of Urea-Formaldehyde Resins
Steinhof et al. (2014) provided insights into the complex synthesis network of urea-formaldehyde resins, a crucial material in the chemical industry, through detailed NMR spectroscopic studies. Their work enhances the understanding of urea and formaldehyde's reactivity, essential for improving resin production processes and developing new materials (Steinhof et al., 2014).
properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-8-11(3-4-11)7-12-10(15)13-9-1-5-16-6-2-9/h9,14H,1-8H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPQBCPLIAQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


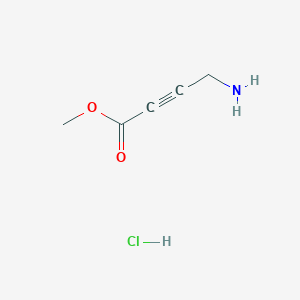
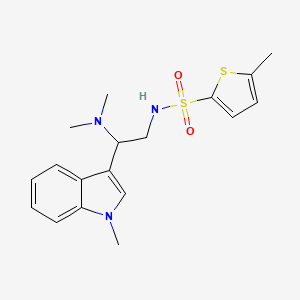
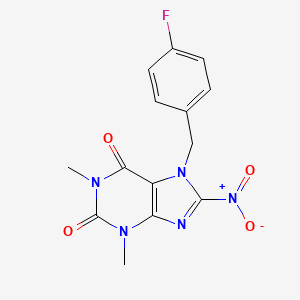
![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)
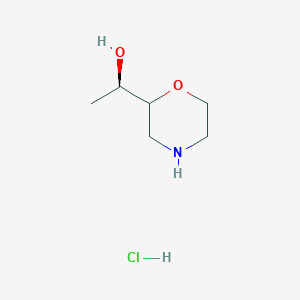
![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2989202.png)
![2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2989204.png)
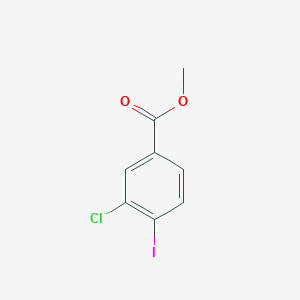
![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)